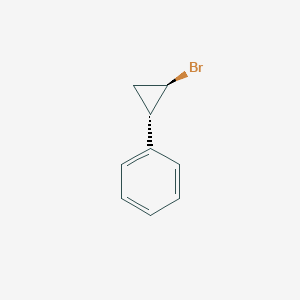

![molecular formula C14H21FN2O5S B2451730 叔丁基N-[2-(2-氟-4-磺酰胺基苯氧基)乙基]-N-甲基氨基甲酸酯 CAS No. 1909325-15-0](/img/structure/B2451730.png)

叔丁基N-[2-(2-氟-4-磺酰胺基苯氧基)乙基]-N-甲基氨基甲酸酯

货号 B2451730

CAS 编号:

1909325-15-0

分子量: 348.39

InChI 键: GDCVMUZDCLSTHC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

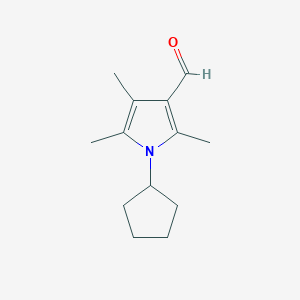

“tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate” is a synthetic compound with a molecular formula of C14H21FN2O5S and a molecular weight of 348.39 . It has promising biological and chemical properties that have attracted the attention of scientists and researchers worldwide.

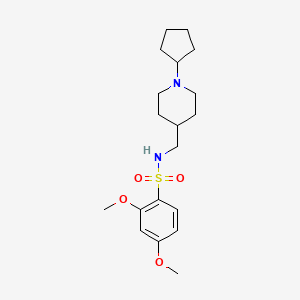

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate” contains a total of 37 bonds, including 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 aromatic ether, and 1 sulfonamide .科学研究应用

- Role of Compound 1 : Compound 1 serves as an essential intermediate in the synthesis of ceftolozane. It is obtained via several steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .

- BHT and BHA Combination : The combination of tert-butylhydroxytoluene (BHT) and tert-butylhydroxyanisole (BHA) at specific molar ratios exhibits potent anti-inflammatory activity. This has been tested using gene-expression systems for Cox2 and TNF-α in RAW264.7 cells .

- AGAR Plates Assay : Researchers have used an AGAR plates assay to assess the antifungal activity of 2,4-di-tert-butylphenol (a derivative of compound 1) .

- Role of tert-Butanesulfinamide : tert-Butanesulfinamide, an enantiopure compound, has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines. This method has been widely used over the last two decades .

- Compound 1 has been involved in the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate. The process includes stirring 4,4′-di-tert-butyl-2,2′-bipyridine with scandium(III) trifluoromethanesulfonate in acetonitrile, followed by precipitation with diethyl ether .

Antibacterial Activity and Ceftolozane Synthesis

Anti-Inflammatory Properties

Antifungal Activity

Asymmetric N-Heterocycle Synthesis

Synthesis of 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate

属性

IUPAC Name |

tert-butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O5S/c1-14(2,3)22-13(18)17(4)7-8-21-12-6-5-10(9-11(12)15)23(16,19)20/h5-6,9H,7-8H2,1-4H3,(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCVMUZDCLSTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)